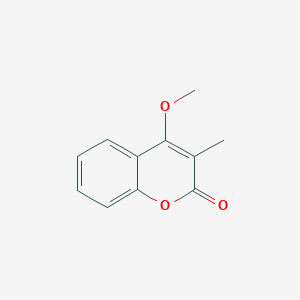

4-Methoxy-3-methyl-2H-chromen-2-one

Description

Overview of 2H-Chromen-2-one Derivatives in Chemical and Biological Sciences

Coumarins, chemically known as 2H-chromen-2-one or benzopyran-2-ones, are a large family of compounds found in many plants, as well as in some fungi and microorganisms. nih.govtiiips.com Their basic structure consists of a benzene (B151609) ring fused to a pyrone ring. byjus.com This core structure is amenable to various substitutions, leading to a wide array of derivatives with diverse properties. mdpi.com

In the chemical and biological sciences, 2H-chromen-2-one derivatives are recognized for their broad spectrum of activities. nih.govnih.gov These low molecular weight compounds often exhibit good bioavailability and solubility, making them attractive for various applications. nih.govtiiips.com Their utility is not just confined to medicinal chemistry; they are also used in the food industry as fungicides and antioxidants, and their luminescent properties are exploited in other industrial applications. nih.gov The versatility of the coumarin (B35378) scaffold allows for the synthesis of numerous analogues, which are then studied for their potential biological effects. mdpi.comrjptonline.org

Significance of Methoxy (B1213986) and Methyl Substituents in Coumarin Chemistry

The biological and chemical properties of coumarin derivatives are heavily influenced by the type and position of substituents on the benzopyrone ring. mdpi.comnih.gov The presence of methoxy (-OCH3) and methyl (-CH3) groups, as seen in 4-Methoxy-3-methyl-2H-chromen-2-one, plays a crucial role in modulating the molecule's characteristics.

Structure-activity relationship (SAR) studies have shown that substituents can have significant electronic effects on the coumarin structure, which in turn influences its biological properties. mdpi.com For instance, the introduction of a methyl group at the C-4 position has been linked to various pharmacological effects. nih.govresearchgate.net Similarly, methoxy groups can alter a compound's solubility, stability, and its ability to interact with biological targets like enzymes and proteins. ontosight.aiontosight.aiontosight.ai The specific positioning of these groups is critical; studies comparing 6-methoxy and 7-methoxy coumarins have demonstrated that the location of the methoxy group affects the photophysical properties of the molecule. researchgate.net In some cases, the presence of a 4-oxygen group in the coumarin ring has been shown to enhance cytotoxic potency in certain cancer cell lines. rsc.org

Historical Context and Evolution of Research on Chromen-2-one Analogues

The history of coumarin research began in 1820 when the simplest member of the family, coumarin itself, was isolated from the tonka bean. nih.govbritannica.com Initially mistaken for benzoic acid, its unique identity was soon confirmed. wikipedia.org A significant milestone in coumarin chemistry was its first synthesis in 1868 by William Henry Perkin, a reaction that now bears his name. byjus.comwikipedia.org

Since these early discoveries, research into chromen-2-one analogues has evolved considerably. The initial focus on isolation from natural sources has expanded to include a wide range of synthetic methods, such as the Pechmann condensation, Knoevenagel condensation, and Wittig reaction, to create a vast library of derivatives. byjus.comwikipedia.orgacs.org The discovery that some coumarin derivatives possess anticoagulant properties opened the door to their investigation for therapeutic uses. wikipedia.orgatlantis-press.com Over the decades, scientific interest has broadened to explore a multitude of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, driven by the desire to develop new therapeutic agents. nih.govdut.ac.zanih.gov This has led to the synthesis and study of countless substituted coumarins, including this compound, as researchers continue to explore the therapeutic potential of this versatile chemical scaffold. nih.gov

Compound Information

Below is a table of the chemical compounds mentioned in this article.

| Compound Name |

| This compound |

| 2H-Chromen-2-one |

| Coumarin |

| Benzoic acid |

Physicochemical Properties of this compound

This table summarizes key physicochemical data for the title compound.

| Property | Value |

| CAS Number | 26952-87-4 bldpharm.com |

| Molecular Formula | C11H10O3 nih.gov |

| IUPAC Name | 4-methoxy-3-methylchromen-2-one |

Classical Synthetic Routes to the 2H-Chromen-2-one Core

The foundational structure of coumarins, the 2H-chromen-2-one core, has been traditionally synthesized through several named reactions. Among the most prominent are the Pechmann and Knoevenagel condensations, which have been refined over the years to improve yields and reaction conditions.

Pechmann Condensation and its Variants

The Pechmann condensation is a cornerstone in coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. researchgate.net This method is valued for its use of readily available starting materials and its ability to produce 4-substituted coumarins in good yields. bookpi.org The reaction is typically catalyzed by strong acids such as sulfuric acid, although various other catalysts have been employed to mitigate the harsh conditions often required.

The mechanism proceeds through an initial transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) and subsequent dehydration to form the coumarin ring.

Table 1: Examples of Catalysts Used in Pechmann Condensation

| Catalyst Type | Examples |

| Brønsted Acids | Sulfuric acid, Trifluoroacetic acid |

| Lewis Acids | Aluminum chloride, Zinc chloride, Tin(II) chloride |

| Solid Acids | Amberlyst-15, Montmorillonite K-10, Sulfated zirconia |

This table presents a selection of catalysts that have been successfully employed in the Pechmann condensation for the synthesis of various coumarin derivatives.

Research has demonstrated the versatility of the Pechmann reaction with a range of substituted phenols and β-ketoesters. For instance, the condensation of resorcinol with ethyl acetoacetate (B1235776) is a well-established route to 7-hydroxy-4-methylcoumarin. rasayanjournal.co.in While direct synthesis of this compound via this method is less commonly documented, the principles of the Pechmann condensation provide a viable theoretical pathway.

Knoevenagel Condensation Approaches

The Knoevenagel condensation offers an alternative route to the 2H-chromen-2-one core. This reaction involves the condensation of an o-hydroxybenzaldehyde with an active methylene (B1212753) compound, such as a malonic ester or a β-ketoester, in the presence of a basic catalyst. nih.gov The initial product of the condensation undergoes an intramolecular cyclization (lactonization) to form the coumarin ring. researchgate.net

This method is particularly useful for the synthesis of 3-substituted coumarins. The choice of the active methylene compound and the catalyst plays a crucial role in the outcome of the reaction. Weak bases like piperidine (B6355638) or pyridine (B92270) are often used as catalysts. nih.gov

Table 2: Common Reagents in Knoevenagel Condensation for Coumarin Synthesis

| o-Hydroxybenzaldehyde | Active Methylene Compound | Catalyst |

| Salicylaldehyde | Diethyl malonate | Piperidine |

| Substituted Salicylaldehydes | Ethyl acetoacetate | Pyrrolidine |

| 2-Hydroxy-1-naphthaldehyde | Malononitrile | L-proline |

This table illustrates typical combinations of reactants and catalysts used in the Knoevenagel condensation to generate the coumarin scaffold.

Targeted Synthesis of this compound

While general methods for coumarin synthesis are well-established, the specific synthesis of this compound requires a targeted approach. One plausible synthetic route involves the Pechmann condensation of a suitably substituted phenol, such as 2-methoxy-6-methylphenol, with an appropriate β-ketoester like ethyl propionylacetate. The reaction would likely require an acid catalyst to facilitate the initial transesterification and subsequent cyclization.

Alternatively, a Knoevenagel condensation approach could be envisioned starting from 2-hydroxy-3-methoxy-4-methylbenzaldehyde and an active methylene compound. The subsequent steps would involve cyclization to form the lactone ring.

Detailed experimental procedures for the synthesis of this compound are not extensively reported in readily available literature, suggesting it is a less common derivative. However, based on established methodologies for similar compounds, a hypothetical synthetic scheme can be proposed.

Advanced and Sustainable Synthetic Strategies

In recent years, a significant focus in organic synthesis has been the development of more efficient and environmentally friendly methods. This has led to the exploration of microwave-assisted synthesis and the use of novel catalysts for the preparation of coumarins.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govderpharmachemica.commdpi.com The application of microwave technology to the Pechmann condensation has been particularly successful. rasayanjournal.co.inui.ac.id

Solvent-free microwave-assisted Pechmann condensations have been reported, further enhancing the green credentials of this method. nih.govderpharmachemica.com For example, the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate has been achieved in high yields using microwave irradiation in the absence of a solvent. nih.gov This approach minimizes waste and energy consumption.

Table 3: Comparison of Conventional and Microwave-Assisted Pechmann Condensation for 7-Hydroxy-4-methylcoumarin Synthesis

| Method | Catalyst | Reaction Time | Yield |

| Conventional Heating | Sulfuric Acid | Several hours | Good |

| Microwave Irradiation | SnCl₂·2H₂O | 260 seconds | 55.25% ui.ac.id |

| Microwave Irradiation | Amberlyst-15 | 20 minutes | 97% nih.gov |

This table highlights the significant reduction in reaction time and often improved yields achieved with microwave-assisted synthesis compared to traditional methods.

Catalyst-Mediated Synthesis (e.g., Biogenic Nanoparticles)

The development of novel catalysts is another key area in sustainable chemistry. Nanoparticles, with their high surface-area-to-volume ratio, have shown great promise as efficient and recyclable catalysts in various organic transformations. nih.gov

In the context of coumarin synthesis, both the Pechmann and Knoevenagel condensations have been successfully catalyzed by nanoparticles. For instance, SnO2 nanoparticles have been shown to effectively catalyze the Pechmann condensation at room temperature. nih.gov Similarly, ZnO nanoparticles have been utilized as a catalyst for the Knoevenagel condensation to produce coumarin derivatives. researchgate.net

The use of biogenically synthesized nanoparticles, which are produced using biological entities like plants or microorganisms, offers an even more environmentally friendly approach. These "green" catalysts are often less toxic and can be produced under milder conditions. While the direct application of biogenic nanoparticles for the synthesis of this compound is yet to be specifically reported, the successful use of metal oxide nanoparticles in related reactions suggests a promising avenue for future research. informahealthcare.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-10(13-2)8-5-3-4-6-9(8)14-11(7)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMFRXPKDBAELJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2OC1=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Advanced Structural Characterization of 4 Methoxy 3 Methyl 2h Chromen 2 One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a cornerstone technique for the structural elucidation of organic molecules like 4-Methoxy-3-methyl-2H-chromen-2-one and its derivatives.

¹H NMR: In the ¹H NMR spectrum of a related compound, 7-Methoxy-4-methyl-2H-chromen-2-one, the chemical shifts are observed at δ 2.39 (s, 3H, -CH3), 3.86 (s, 3H, -OCH3), 6.21 (s, 1H), 6.97 (d, 2H, Ar-H), and 7.67-7.69 (d, 1H, Ar-H) in DMSO-d6. rsc.org For another derivative, the methoxy (B1213986) protons appear at 3.75 ppm. ceon.rs The symmetry in a molecule like methoxymethane results in the chemical equivalence of the methyl groups, leading to a single peak in the ¹H NMR spectrum. docbrown.info

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For a coumarin (B35378) derivative, the carbon signals were assigned using a combination of 1D and 2D NMR techniques. ceon.rs In another example, the ¹³C NMR spectrum of a coumarin derivative showed signals at δ 178.3 (C(4)), 171.8 (C=N), 161.3 (C(2)), among others. ceon.rs

Detailed spectral analysis of coumarin derivatives is often achieved by combining 1D (¹H NMR and ¹³C NMR) and 2D-NMR techniques such as ¹H-¹H-COSY, NOESY, HSQC, and HMBC, which helps in the complete assignment of proton and carbon signals. ceon.rsceon.rs

Table 1: Representative ¹H NMR Spectral Data for Coumarin Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| 7-Methoxy-4-methyl-2H-chromen-2-one | DMSO-d6 | 2.39 (s, 3H, -CH3), 3.86 (s, 3H, -OCH3), 6.21 (s, 1H), 6.97 (d, 2H, Ar-H), 7.67-7.69 (d, 1H, Ar-H) rsc.org |

| 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one | - | Methoxy protons at 3.75 ppm ceon.rs |

Table 2: Representative ¹³C NMR Spectral Data for a Coumarin Derivative

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C(4) | 178.3 |

| C=N | 171.8 |

| C(2) | 161.3 |

| C(8a) | 153.4 |

| C(4') | 152.1 |

Data from a representative coumarin derivative. ceon.rs

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of coumarin derivatives, IR spectra reveal characteristic absorption bands.

For instance, in a synthesized coumarin derivative, the IR spectrum showed characteristic vibrations for Ar-H and N-H bonds at 3083 and 3344 cm⁻¹, respectively. A strong band at 1681 cm⁻¹ was attributed to the C=O bond absorption. ceon.rs Another study on a coumarin derivative reported a band at 1613 cm⁻¹ assigned to the C=O stretching in the prop-2-en-1-one moiety. cambridge.org Additionally, the stretching vibrations of C=C and the methoxy group (O–CH₃) were observed at 1590 and 1495 cm⁻¹, with the C–O–C band appearing at 1127 cm⁻¹. cambridge.org The presence of a lactone ring in coumarin is indicated by a very strong band around 1720 cm⁻¹. researchgate.net

The IR spectrum of 7-Methoxy-4-methylcoumarin is also available for comparison. nist.govchemicalbook.comnist.gov

Table 3: Characteristic IR Absorption Bands for Coumarin Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H stretching | 3344 | ceon.rs |

| Ar-H stretching | 3083 | ceon.rs |

| C=O stretching (lactone) | ~1720 | researchgate.net |

| C=O stretching | 1681 | ceon.rs |

| C=O stretching (prop-2-en-1-one) | 1613 | cambridge.org |

| C=C stretching | 1590 | cambridge.org |

| O-CH₃ (methoxy) | 1495 | cambridge.org |

| C-O-C stretching | 1127 | cambridge.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and studying the fragmentation patterns of compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition.

In the study of a synthesized coumarin derivative, high-resolution electron impact mass spectrometry (HR-EIMS) indicated a molecular formula of C₁₇H₁₄N₂O₅ with a molecular ion peak [M]⁺ at m/z 326.0915. ceon.rs Another investigation using GC-high-resolution MS on coumarin compounds demonstrated the ability to generate molecular formulas from accurate mass measurements and isotope ratios. benthamopen.com Under electron ionization (EI), coumarin typically shows a strong molecular ion peak and a characteristic fragment from the loss of CO. benthamopen.com For example, the mass spectrum of coumarin exhibits an abundant molecular ion at m/z 146 and a fragment ion at m/z 118, corresponding to the loss of CO. researchgate.netbenthamopen.com

LC-MS is another valuable tool, and for this compound, LC-MS data is available. bldpharm.com The PubChem database provides GC-MS and MS-MS data for the related compound 4-Methoxycoumarin, showing a molecular weight of 176.17 g/mol . nih.gov

Table 4: Mass Spectrometry Data for Coumarin and its Derivatives

| Compound | Technique | Molecular Ion (m/z) | Key Fragments (m/z) | Reference |

|---|---|---|---|---|

| Coumarin | EI-MS | 146 | 118, 90, 89 | researchgate.netbenthamopen.com |

| 4-Methoxycoumarin | GC-MS | 176 | 148, 133 | nih.gov |

| 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one | HR-EIMS | 326.0915 | - | ceon.rs |

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, identification, and quantification of components in a mixture, as well as for assessing the purity of a compound. For this compound, HPLC data is available, which is instrumental in its characterization and quality control. bldpharm.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

The crystal structures of several coumarin derivatives have been determined using this technique. acs.orgresearchgate.netrsc.org For instance, the crystal structure of 3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-amino-8-methyl-2H-chromen-2-one) was determined to be monoclinic with the space group P2₁/c. ijirset.com In another study, the crystal structure of 6-Methoxy-4-methyl-2H-chromen-2-one was found to be triclinic, and the molecule was approximately planar. nih.govresearchgate.net The stability of these crystal structures is often attributed to various intermolecular interactions, including hydrogen bonds (C-H···O, N-H···O), π-π stacking, and C-H···π interactions. acs.orgijirset.com The analysis of Hirshfeld surfaces can further elucidate these non-covalent interactions within the crystal packing. acs.orgtandfonline.com

Table 5: Crystal Data for a Representative Coumarin Derivative (6-Methoxy-4-methyl-2H-chromen-2-one)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2554 (2) |

| b (Å) | 8.0880 (2) |

| c (Å) | 8.5450 (2) |

| α (°) | 112.988 (1) |

| β (°) | 90.234 (1) |

| γ (°) | 93.873 (1) |

| V (ų) | 460.31 (2) |

| Z | 2 |

Data from reference nih.govresearchgate.net.

Computational and Theoretical Studies on 4 Methoxy 3 Methyl 2h Chromen 2 One and Chromen 2 One Analogues

Quantum Chemical Calculations (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to coumarin (B35378) analogues to determine optimized geometries, electronic properties, and spectroscopic features. epstem.netresearchgate.netmdpi.com DFT calculations allow for the precise determination of molecular orbitals and electrostatic potential, which are critical for understanding chemical reactivity. researchgate.netnih.gov

For instance, DFT calculations have been performed on various coumarin derivatives using the B3LYP method with different basis sets to optimize the molecular geometry and analyze electronic parameters. researchgate.netmdpi.comsemanticscholar.org These studies provide a detailed picture of the molecule's electronic distribution and energy levels.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO energy is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. nih.govaimspress.com The energy gap between HOMO and LUMO (ΔE) is a significant parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govaimspress.com

In a DFT study on 4-azidomethyl-6-isopropyl-2H-chromen-2-one, a structural analogue, the HOMO-LUMO gap was calculated using the B3LYP density functional method with various basis sets. The results showed that the energy gap is a key indicator of the molecule's stability and reactivity. researchgate.net A smaller HOMO-LUMO gap often correlates with enhanced biological activity because the molecule is more polarizable and can interact more readily with biological targets. nih.gov

| Basis Set | Total Energy (eV) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| 6-31G | -22248.10 | -6.52 | -2.10 | 4.43 |

| 6-31++G | -22248.88 | -6.81 | -2.42 | 4.39 |

| 6-31G | -22255.59 | -6.39 | -1.93 | 4.47 |

| 6-31++G | -22256.34 | -6.70 | -2.29 | 4.42 |

| 6-311G | -22253.34 | -6.74 | -2.31 | 4.43 |

| 6-311++G | -22253.71 | -6.84 | -2.43 | 4.41 |

| 6-311G | -22260.65 | -6.61 | -2.15 | 4.46 |

| 6-311++G | -22261.01 | -6.74 | -2.32 | 4.43 |

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. nih.gov

For coumarin analogues, MESP analysis reveals that the negative potential is often concentrated around the carbonyl oxygen atom, making it a likely site for electrophilic interactions. researchgate.netnih.gov In contrast, positive potentials are generally found around the hydrogen atoms. nih.gov This information is vital for understanding intermolecular interactions, particularly in the context of a ligand binding to the active site of a protein. tandfonline.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com It is widely used to forecast the binding mode and affinity of small molecule ligands, such as coumarin derivatives, to a macromolecular target, typically a protein. nih.govnih.gov

Docking algorithms score the different binding poses of a ligand based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol) or provides a relative ranking. nih.gov These scores help in identifying the most promising drug candidates from a large library of compounds.

Studies on various coumarin hybrids have demonstrated their potential as inhibitors for enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE). nih.gov For example, docking studies have identified specific coumarin derivatives with high predicted binding affinities for AChE, with some compounds showing inhibitory concentrations (IC50) in the nanomolar range. nih.gov The binding affinity is often influenced by the nature and position of substituents on the coumarin ring, with electron-donating groups like methyl and methoxy (B1213986) sometimes enhancing activity through lipophilic interactions. nih.gov

| Compound/Analogue | Target Protein | Key Finding/Predicted Affinity | Reference |

|---|---|---|---|

| (E)-4-(3-(6-Bromo-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-enyl)-1-(2-fluorobenzyl)pyridinium chloride | Acetylcholinesterase (AChE) | Predicted to be a highly active inhibitor with an experimental IC50 value of 0.11 nM. | nih.gov |

| (E)-1-(2-Chlorobenzyl)-4-(3-(8-methoxy-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-enyl)pyridinium chloride | Butyrylcholinesterase (BuChE) | Identified as a potent inhibitor with an experimental IC50 value of 125 nM. | nih.gov |

| 3-(benzylthio)-4-hydroxy-2H-chromen-2-one | Cyclin-Dependent Kinases (CDKs) | Docking studies performed to gain insights into its potential as an anticancer agent. | tandfonline.com |

| 4-hydroxycoumarin-neurotransmitter derivatives | DNA | Docking studies used to investigate interactions with DNA. | mdpi.com |

Beyond predicting affinity, molecular docking provides a three-dimensional model of the ligand-target complex, elucidating the specific binding mode. nih.gov This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues in the target's active site. tandfonline.com

For instance, docking of a coumarin derivative into the active site gorge of eel AChE showed a proper fit, explaining its inhibitory activity. nih.gov The model revealed that the compound could interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, indicating a mixed type of inhibition. nih.gov Understanding these binding modes is crucial for structure-activity relationship (SAR) studies and for optimizing the ligand's structure to improve its potency and selectivity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. youtube.com MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's laws of motion, providing insights into the conformational flexibility of the ligand and the target, as well as the stability of the ligand-protein complex. youtube.comnih.gov

MD simulations can be used to refine the binding poses obtained from docking. By simulating the complex in a solvent environment over a period of nanoseconds, researchers can assess whether the initial binding mode is stable or if the ligand undergoes significant conformational changes. chalcogen.ro These simulations are valuable for confirming the stability of key interactions, such as hydrogen bonds, and for calculating binding free energies with higher accuracy. This dynamic analysis provides a more realistic understanding of the ligand-target recognition process. youtube.com

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystals

While specific crystal structure and Hirshfeld surface analysis data for 4-methoxy-3-methyl-2H-chromen-2-one are not available in the reviewed literature, extensive studies on closely related coumarin analogues provide a clear picture of the typical interactions that stabilize their crystal structures.

A pertinent example is the analysis of 6-methoxy-4-methyl-2H-chromen-2-one, an isomer of the title compound. In its crystal structure, the entire molecule is nearly planar. The crystal packing is primarily stabilized by intermolecular C—H⋯O hydrogen bonds, which link adjacent molecules into chains. This type of interaction is a common feature in coumarin derivatives. epa.hu

Studies on other substituted coumarins, such as 2-oxo-2H-chromen-4-yl pentanoate and various coumarin-3-carboxylate derivatives, reinforce these findings and reveal a broader pattern of interactions. Hirshfeld analysis of these compounds typically breaks down the contributions of different intermolecular contacts to the total surface area. epa.hunih.gov

The most significant interactions observed in the crystal packing of coumarin analogues are:

H⋯H Contacts: Often comprising the largest percentage of the Hirshfeld surface, these contacts represent van der Waals forces. In 2-oxo-2H-chromen-4-yl pentanoate, H⋯H contacts account for 46.1% of all interactions. nih.gov

O⋯H/H⋯O Contacts: These are indicative of C—H⋯O hydrogen bonds, which are crucial directional forces in organizing molecules within the crystal. They represent a significant portion of the interactions, for instance, 28.6% in 2-oxo-2H-chromen-4-yl pentanoate. nih.gov

C⋯H/H⋯C Contacts: These interactions are associated with C—H⋯π interactions and contribute to the stability of the crystal packing. epa.hunih.gov

π–π Stacking: Interactions between the aromatic rings of the coumarin scaffold are also frequently observed, contributing significantly to the lattice energy. epa.hu

The table below summarizes the typical contributions of various intermolecular contacts to the Hirshfeld surface for a representative coumarin derivative, based on published analyses.

| Interaction Type | Percentage Contribution to Hirshfeld Surface |

| H···H | ~46.1% |

| O···H/H···O | ~28.6% |

| C···H/H···C | ~14.7% |

| Other (e.g., C···C, C···O) | Remainder |

This table is illustrative and based on data for 2-oxo-2H-chromen-4-yl pentanoate. nih.gov

In Silico Prediction of Pharmacological Profiles (e.g., ADMET properties excluding toxicity)

In modern drug discovery, the early assessment of a compound's pharmacological profile is critical to avoid late-stage failures. In silico computational tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. mdpi.comjchr.org These predictions are based on the molecule's structure and physicochemical properties, allowing researchers to evaluate its potential as an orally active drug. jchr.org

While a specific ADMET profile for this compound has not been detailed in the cited literature, numerous studies on coumarin analogues provide a strong indication of the expected properties for this class of compounds. Computational platforms like SwissADME and QikProp are frequently used to assess key pharmacokinetic parameters. mdpi.comjchr.org

Key ADMET Parameters for Pharmacological Profiling:

Absorption: This pertains to how well a drug is absorbed into the bloodstream, typically after oral administration. Key predictors include water solubility (Log S), gastrointestinal (GI) absorption, and permeability across intestinal cell models like Caco-2. Studies on various coumarin derivatives consistently predict high GI absorption. jchr.orgnih.gov For instance, a styrene (B11656) substituted biscoumarin was predicted to have an intestinal absorption rate of 95.57%. nih.gov

Distribution: This describes how a drug spreads throughout the body's tissues and fluids. Important parameters include the ability to cross the Blood-Brain Barrier (BBB) and the extent of binding to plasma proteins. Many coumarin derivatives are predicted to have moderate to low BBB permeability, which can be advantageous for avoiding central nervous system side effects. jchr.org

Metabolism: This involves the chemical modification of the compound by enzymes, primarily the Cytochrome P450 (CYP) family. In silico models predict whether a compound is likely to be a substrate or inhibitor of key CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Predicting inhibition is crucial for assessing the risk of drug-drug interactions. researchgate.net Coumarin itself is known to be metabolized by these pathways.

A crucial part of the in silico evaluation is assessing a compound's "drug-likeness," often using frameworks like Lipinski's Rule of Five. This rule suggests that an orally active drug typically has: a molecular weight < 500 Daltons, a LogP < 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. jchr.org Studies on diverse libraries of novel coumarins have shown that they generally adhere to Lipinski's rules without violations, indicating good potential for oral bioavailability. mdpi.com

The following table presents a representative in silico pharmacological profile for a typical coumarin analogue, based on data from computational studies of this compound class.

| Parameter | Predicted Value/Property | Significance in Pharmacological Profile |

| Physicochemical Properties | ||

| Molecular Weight | < 500 g/mol | Adheres to Lipinski's Rule of Five |

| LogP (Lipophilicity) | < 5 | Adheres to Lipinski's Rule of Five |

| Hydrogen Bond Donors | 0-2 | Adheres to Lipinski's Rule of Five |

| Hydrogen Bond Acceptors | 3-5 | Adheres to Lipinski's Rule of Five |

| Absorption | ||

| GI Absorption | High | Good potential for oral administration |

| Caco-2 Permeability | Moderate to High | Indicates good intestinal membrane passage |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | No / Low | Reduced potential for CNS side effects |

| P-glycoprotein (P-gp) Substrate | No | Less likely to be affected by efflux pumps |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of specific drug-drug interactions |

| CYP3A4 Inhibitor | No | Low risk of specific drug-drug interactions |

This table is a generalized representation for coumarin analogues based on findings from multiple sources. mdpi.comjchr.orgnih.gov

Pre Clinical Biological Activities and Mechanistic Investigations of 4 Methoxy 3 Methyl 2h Chromen 2 One and Chromen 2 One Derivatives

Antimicrobial Activity Studies

Chromen-2-one derivatives have demonstrated a broad range of antimicrobial activities, positioning them as a promising scaffold for the development of new therapeutic agents to combat infectious diseases. nih.gov Their efficacy against various bacterial and fungal strains has been the subject of extensive research.

Antibacterial Efficacy and Spectrum of Activity

Derivatives of the chromen-2-one core structure have shown notable antibacterial properties against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, a series of synthesized chromen-2-one derivatives were evaluated for their antibacterial activity against Staphylococcus aureus, E.coli, and Bacillus cereus, demonstrating both bacteriostatic and bactericidal effects. jocpr.com Another study highlighted that certain coumarin (B35378) derivatives exhibited significant antibacterial effects against these same bacterial strains. jocpr.com

The introduction of different substituents at various positions of the coumarin ring plays a crucial role in defining the antibacterial potency and spectrum. researchgate.net For example, a study on coumarin derivatives synthesized from 4-hydroxy-chromen-2-one showed activity against Staphylococcus aureus, E. coli, and Bacillus cereus. researchgate.net Furthermore, newly synthesized pyrimidinyl chromenone derivatives displayed potent activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. ekb.eg

Research into 4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC) revealed inhibitory zones ranging from 15 to 22 mm against Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus vulgaris, and Staphylococcus aureus. jmchemsci.com Additionally, coumarin-1,2,4-triazole hybrids have been investigated, showing no significant antibacterial effect on either pathogenic or beneficial soil bacteria in one study. tandfonline.com However, other studies on coumarin derivatives have reported good antibacterial activity against E. coli and P. aeruginosa. researchgate.net The structural modifications on the coumarin scaffold are evidently key to their antibacterial profile.

Table 1: Antibacterial Activity of Chromen-2-one Derivatives

| Compound/Derivative | Bacterial Strain(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Chromen-2-one derivatives | Staphylococcus aureus, E.coli, Bacillus cereus | Bacteriostatic and bactericidal activity | jocpr.com |

| Pyrimidinyl chromenone derivatives | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus | Potent activity | ekb.eg |

| 4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC) | E. coli, P. aeruginosa, K. pneumoniae, P. vulgaris, S. aureus | Inhibitory zones of 15-22 mm | jmchemsci.com |

| Coumarin derivatives from 4-hydroxy-chromen-2-one | Staphylococcus aureus, E. coli, Bacillus cereus | Antibacterial activity | researchgate.net |

| Coumarin-1,2,4-triazole hybrids | Pathogenic and soil-beneficial bacteria | No significant antibacterial effect | tandfonline.com |

Antifungal Properties and Inhibition Mechanisms

The antifungal potential of chromen-2-one derivatives is well-documented, with various studies demonstrating their efficacy against a range of fungal pathogens. nih.govresearchgate.net Newly synthesized coumarins, specifically 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one and 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one, have shown significant antifungal activities. nih.govresearchgate.net

Further research has highlighted that C7-O-alkylated coumarin derivatives exhibit strong antifungal activity. nih.gov A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives were synthesized and showed good to moderate activity against Candida albicans, Fusarium oxysporum, Drechslera halodes, and Colletotrichum falcatum. researchgate.net Similarly, a study focusing on 4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC) demonstrated strong inhibition against Aspergillus niger and Candida albicans. jmchemsci.com

The mechanism of antifungal action for some derivatives has been linked to the inhibition of sterol 14α-demethylase, a key enzyme in fungal cell membrane biosynthesis. tandfonline.com For example, coumarin-1,2,4-triazole hybrids were identified as potential inhibitors of this enzyme, with 7-((5-mercapto-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-methyl-2H-chromen-2-one showing particular promise. tandfonline.com

Table 2: Antifungal Activity of Chromen-2-one Derivatives

| Compound/Derivative | Fungal Strain(s) | Mechanism of Action/Observed Effect | Reference(s) |

|---|---|---|---|

| 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one | Not specified | Significant antifungal activity | nih.govresearchgate.net |

| 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one | Not specified | Significant antifungal activity | nih.govresearchgate.net |

| C7-O-alkylated coumarin derivatives | Not specified | Strong antifungal activity | nih.gov |

| 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives | Candida albicans, Fusarium oxysporum, Drechslera halodes, Colletotrichum falcatum | Good to moderate activity | researchgate.net |

| 4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC) | Aspergillus niger, Candida albicans | Strong inhibition | jmchemsci.com |

| 7-((5-mercapto-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-methyl-2H-chromen-2-one | Not specified | Potential sterol 14α-demethylase inhibitor | tandfonline.com |

Antiviral Investigations

The antiviral properties of chromen-2-one derivatives have also been a subject of scientific inquiry. While the specific compound 4-Methoxy-3-methyl-2H-chromen-2-one was not the direct focus of the available research, broader studies on coumarin derivatives have indicated their potential as antiviral agents. For instance, a library of structurally related coumarin derivatives was synthesized and evaluated for their in vitro antiretroviral capacity. nih.gov One derivative, 7-(3-(oxiran-2-yl)propoxy)-2H-chromen-2-one, demonstrated inhibitory activity with an IC50 value of 134.22 ± 2.37 μM. nih.gov This highlights the potential of the coumarin scaffold in developing new antiviral therapies. Further investigations into the specific antiviral activities of this compound are warranted.

Anticancer and Antitumor Research

The chromen-2-one scaffold is a prominent feature in many compounds investigated for their anticancer and antitumor properties. nih.gov These derivatives have shown the ability to inhibit the growth of various cancer cell lines through mechanisms such as cytotoxicity, induction of apoptosis, and cell cycle modulation.

In Vitro Cytotoxicity against Cancer Cell Lines

Numerous studies have demonstrated the in vitro cytotoxicity of chromen-2-one derivatives against a panel of human cancer cell lines. For example, a series of novel 6-methyl-3-(3-oxo-1-phenyl-3-(4-(2-(piperidin-1-yl)ethoxy)phenyl)propyl)-2Hchromen-2-one derivatives were screened for their anti-breast cancer activity against MCF-7, ZR-75-1, and MDA-MB-435 human breast cancer cell lines, with some compounds showing potent cytotoxicity against the estrogen receptor-positive MCF-7 cells. nih.gov

Another study reported that certain chromene derivatives exhibited higher anticancer activity against human colon cancer cell lines (HT-29) and liver cancer cell lines (HepG-2) than the reference drug doxorubicin. nih.gov Specifically, one derivative was more active against HT-29 cells, while another was more potent against HepG-2 cells. nih.gov Additionally, some synthesized 8-substituted-7-methoxy-2H-chromen-2-one derivatives have been evaluated for their anticancer activity toward hepatocellular carcinoma HepG2 cells. cu.edu.egfue.edu.eg

A study on novel 4-methoxy-substituted and 5-methyl-substituted (3'S,4'S)-(-)-cis-khellactone derivatives, which contain a chromen-2-one core, revealed potent cytotoxicity against HEPG-2 (human liver carcinoma), SGC-7901 (human gastric carcinoma), and LS174T (human colon carcinoma) cell lines. nih.gov One compound, in particular, showed high activity with IC50 values in the range of 6.1-9.2 μM. nih.gov Furthermore, a study on 3-(2-bromoacetyl)-2H-chromen-2-one derivatives showed significant cytotoxic effects against six human cancer cell lines, including gastric, colon, liver, nasopharyngeal, and breast cancer cells. mdpi.com

Table 3: In Vitro Cytotoxicity of Chromen-2-one Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50/Observed Effect | Reference(s) |

|---|---|---|---|

| 6-methyl-3-(3-oxo-1-phenyl-3-(4-(2-(piperidin-1-yl)ethoxy)phenyl)propyl)-2Hchromen-2-one derivatives | MCF-7, ZR-75-1, MDA-MB-435 | Potent cytotoxicity against MCF-7 | nih.gov |

| Chromene derivative 2 | HT-29 (human colon cancer) | Higher activity than doxorubicin | nih.gov |

| Chromene derivative 5 | HepG-2 (liver cancer) | Higher activity than doxorubicin | nih.gov |

| 8-substituted-7-methoxy-2H-chromen-2-one derivatives | HepG2 (hepatocellular carcinoma) | Anticancer activity | cu.edu.egfue.edu.eg |

| 4-methoxy-substituted (3'S,4'S)-(-)-cis-khellactone derivative 12e | HEPG-2, SGC-7901, LS174T | IC50: 6.1-9.2 μM | nih.gov |

| 3-(2-bromoacetyl)-2H-chromen-2-one derivative 6d | NUGC (gastric cancer) | IC50 = 29 nM | mdpi.com |

Induction of Apoptosis and Cell Cycle Modulation

The anticancer effects of chromen-2-one derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle in cancer cells. nih.gov

Research has shown that 2-amino-3-cyano-7-(dimethylamino)-4-(3-methoxy-4,5-methylenedioxyphenyl)-4H-chromene (1a) is a potent inducer of apoptosis. researchgate.net This compound was found to cause nuclear fragmentation, PARP cleavage, and arrest cells in the G2/M phase of the cell cycle. researchgate.net Another study on a novel 4-methoxy-substituted (3'S,4'S)-(-)-cis-khellactone derivative (compound 12e) indicated that it induces apoptosis in HEPG-2 cells. researchgate.net This was evidenced by morphological changes, positive Annexin V/propidium iodide staining, dissipation of the mitochondrial membrane potential, and activation of caspase-9 and caspase-3, suggesting a mitochondria-mediated intrinsic pathway of apoptosis. nih.govresearchgate.net

Furthermore, various coumarin derivatives have been shown to modulate the cell cycle. For instance, some synthetic coumarin derivatives were found to primarily affect the G1 and S phases of the cell cycle in colon cancer cells. nih.gov In a study on 2'-oxygenated chalcone (B49325) derivatives, which share structural similarities with some chromen-2-ones, compounds were found to arrest the cell cycle at either the G0/G1 or G2/M phase in different cell lines. nih.gov These findings underscore the potential of chromen-2-one derivatives to target fundamental cellular processes in cancer cells, leading to their demise.

Target Identification and Pathway Analysis (e.g., Caspase Activation, Mcl-1 Inhibition, DNA Gyrase, Cytochrome P450 inhibition)

The therapeutic potential of this compound and related chromen-2-one derivatives is underpinned by their interaction with various molecular targets and signaling pathways. Mechanistic studies have begun to elucidate the specific proteins and cellular processes that these compounds modulate, offering insights into their anticancer, antibacterial, and other biological activities.

Caspase Activation: A crucial mechanism through which many anticancer agents induce cell death is the activation of caspases, a family of proteases that execute the apoptotic program. Several studies have demonstrated that chromen-2-one derivatives can trigger caspase-dependent apoptosis in cancer cells. For instance, a novel hybrid molecule combining coumarin and monastrol (B14932) was found to induce activation of caspase-3, a key executioner caspase, leading to apoptosis in breast cancer cell lines. nih.gov Similarly, derivatives containing both coumarin and benzimidazole (B57391) moieties have been shown to potently induce caspase-dependent apoptosis in various human cancer cell lines. nih.govresearchgate.net These findings suggest that the chromen-2-one scaffold can be a valuable template for designing compounds that activate apoptotic pathways through caspase activation. Furthermore, certain coumarin derivatives have been observed to reduce the activity of caspase-1, caspase-3, and caspase-6 in neuronal cells, suggesting a neuroprotective role by modulating apoptosis-related pathways. mdpi.com

Mcl-1 Inhibition: Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is a common feature in many cancers and is associated with resistance to chemotherapy. nih.gov Consequently, Mcl-1 has emerged as a critical target for cancer drug development. nih.govnih.gov While direct inhibition of Mcl-1 by this compound has not been extensively documented, the broader class of coumarins is under investigation for its anticancer properties, which often involve the modulation of Bcl-2 family proteins. youtube.com The development of small molecule inhibitors of Mcl-1 is an active area of research, with several scaffolds being explored. nih.govnih.gov The potential for chromen-2-one derivatives to interfere with Mcl-1 function, either directly or indirectly, represents a promising avenue for the development of novel anticancer agents. google.com

DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase found in bacteria that is essential for DNA replication, transcription, and repair. chemmethod.com Its absence in eukaryotes makes it an attractive target for the development of antibacterial agents. Aminocoumarins, a class of natural antibiotics that includes novobiocin (B609625), are well-known inhibitors of the GyrB subunit of DNA gyrase, acting as competitive inhibitors of the ATPase reaction. mdpi.com The chromen-2-one core is a key structural feature of these antibiotics. Research has shown that various synthetic chromone (B188151) and coumarin derivatives exhibit inhibitory activity against E. coli DNA gyrase, highlighting the potential of the chromen-2-one scaffold in the design of new antibacterial drugs. chemmethod.com

Cytochrome P450 Inhibition: Cytochromes P450 (CYPs) are a superfamily of enzymes involved in the metabolism of a wide range of endogenous and exogenous compounds, including drugs. researcher.life Inhibition of specific CYP isoforms can lead to drug-drug interactions and alter the therapeutic efficacy and toxicity of co-administered drugs. Several coumarin derivatives have been found to inhibit various CYP isoforms. For example, 7-coumarin propargyl ether and 7-(4-trifluoromethyl)coumarin propargyl ether have been shown to be mechanism-based inactivators of CYP3A4. researcher.life The ability of chromen-2-one derivatives to inhibit CYPs underscores the importance of evaluating their metabolic profiles and potential for drug interactions during the drug development process.

Antioxidant Activity Evaluation

The antioxidant properties of this compound and its derivatives have been a significant area of investigation. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. Chromen-2-one derivatives have shown promise as antioxidant agents through various mechanisms.

Free Radical Scavenging Assays

A primary mechanism of antioxidant action is the ability to scavenge free radicals, thereby neutralizing their harmful effects. The free radical scavenging potential of chromen-2-one derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured spectrophotometrically.

Numerous studies have demonstrated the potent DPPH radical scavenging activity of various substituted 4-hydroxycoumarins. nih.govnih.gov The scavenging capacity is often influenced by the nature and position of substituents on the coumarin ring. For example, the presence of hydroxyl groups is generally considered crucial for antioxidant activity. nih.gov Some synthetic coumarin derivatives have shown DPPH scavenging activity comparable to or even exceeding that of standard antioxidants like ascorbic acid.

| Compound | DPPH Scavenging Activity (IC50 µg/mL) | Reference |

|---|---|---|

| 4-hydroxy-3-(1-(p-tolylamino)ethylidene)-2H-chromen-2-one | 4.79 (after 60 min) | nih.gov |

| 4-hydroxy-3-(1-((2-hydroxyphenyl)amino)ethylidene)-2H-chromen-2-one | >1000 | nih.gov |

| 7-((8-(4-benzylpiperidin-1-yl)octyl)oxy)-4-methyl-2H-chromen-2-one | Moderate activity (weaker than BHT) | nih.gov |

| 7,8-disubstituted coumarin from Paxillus involutus | 16.3 | nih.gov |

Inhibition of Oxidative Stress Markers

Beyond direct free radical scavenging, chromen-2-one derivatives can also exert antioxidant effects by modulating cellular markers of oxidative stress. Oxidative stress can lead to lipid peroxidation, protein oxidation, and DNA damage. The ability of a compound to inhibit the formation of malondialdehyde (MDA), a marker of lipid peroxidation, is a common method to assess its protective effects against oxidative damage.

Studies have shown that certain coumarin derivatives can effectively inhibit lipid peroxidation in various in vitro models. For instance, some derivatives have demonstrated the ability to reduce MDA levels in tissue homogenates subjected to oxidative stress. Furthermore, the expression and activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) can be modulated by coumarin derivatives. nih.gov For example, auraptene, a monoterpene-coumarin ether, has been shown to upregulate SOD, CAT, and GPx in human foreskin fibroblasts. nih.gov

Anti-inflammatory Response Studies

Inflammation is a complex biological response to harmful stimuli and is a key component of many chronic diseases. The anti-inflammatory properties of chromen-2-one derivatives have been extensively studied, revealing their potential to modulate various aspects of the inflammatory cascade.

In Vitro and In Vivo Animal Models of Inflammation

The anti-inflammatory effects of chromen-2-one derivatives have been evaluated in a variety of established in vitro and in vivo models. In vitro, the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line is commonly used to screen for anti-inflammatory activity. nih.govresearchgate.net LPS stimulation induces the production of pro-inflammatory mediators, and the ability of a compound to inhibit this production is indicative of its anti-inflammatory potential.

In vivo animal models, such as the carrageenan-induced paw edema model in rats, are frequently employed to assess the acute anti-inflammatory effects of test compounds. google.com In this model, the reduction in paw swelling after administration of a chromen-2-one derivative compared to a control group demonstrates its anti-inflammatory activity. google.com Other models, like the xylene-induced ear edema in mice and the cotton pellet-induced granuloma formation, have also been used to evaluate the anti-inflammatory properties of coumarin derivatives in both acute and chronic inflammation.

| Derivative | Model | Observed Effect | Reference |

|---|---|---|---|

| 2-phenyl-4H-chromen-4-one derivative (compound 8) | LPS-induced inflammation in RAW264.7 cells and mice | Reduced NO, IL-6, and TNF-α production | nih.govresearchgate.netnih.gov |

| 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones | Carrageenan-induced rat paw edema | Significant reduction of paw edema volume | google.com |

| IMMLG5521 (a coumarin derivative) | Xylene-induced ear swelling and cotton pellet-induced granuloma in mice | Inhibited ear swelling and granuloma formation | |

| 8-methoxy chromen-2-one | Collagen-induced arthritis | Alleviated arthritis by down-regulating nitric oxide, NFκB and proinflammatory cytokines |

Modulation of Inflammatory Mediators

The anti-inflammatory effects of chromen-2-one derivatives are mediated through their ability to modulate the production and activity of various inflammatory mediators. These include pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), as well as other inflammatory molecules like nitric oxide (NO) and prostaglandins. researchgate.net

Studies have shown that certain 2-phenyl-4H-chromen-4-one derivatives can significantly suppress the production of NO, TNF-α, and IL-6 in LPS-stimulated macrophages. researchgate.netnih.gov This inhibition is often linked to the downregulation of key signaling pathways involved in inflammation, such as the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) pathway. nih.govresearchgate.net By inhibiting these pathways, chromen-2-one derivatives can effectively reduce the expression of pro-inflammatory genes and the subsequent release of inflammatory mediators. Furthermore, some coumarin derivatives have demonstrated the ability to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation. google.com

Enzyme Inhibition Studies

The chromen-2-one nucleus is a versatile structure that has been extensively modified to target various enzymatic pathways implicated in a range of diseases. These studies are crucial in understanding the therapeutic potential of this class of compounds.

Cytochrome P450 Enzyme Inhibition

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a critical role in the metabolism of a wide variety of endogenous and exogenous compounds, including a majority of clinically used drugs. nih.govnih.gov The inhibition of these enzymes can lead to significant drug-drug interactions, altering the safety and efficacy of co-administered therapeutic agents. nih.govmdpi.com

The coumarin scaffold itself is a known substrate for CYP enzymes. nih.gov Certain coumarin derivatives have been investigated as mechanism-based inhibitors of specific CYP isoforms. researchgate.net For instance, studies have shown that some coumarin derivatives can act as time-dependent and NADPH-dependent inactivators of CYP3A4, a major human drug-metabolizing enzyme. nih.gov This type of inhibition involves the metabolic activation of the inhibitor by the enzyme to a reactive species that then covalently binds to and inactivates the enzyme. mdpi.com

Specifically, derivatives such as 7-coumarin propargyl ether (CPE) and 7-(4-trifluoromethyl)coumarin propargyl ether (TFCPE) have demonstrated selective, mechanism-based inactivation of CYP3A4, while showing no inhibitory effect on the closely related CYP3A5 isoform. nih.gov This inactivation is associated with a loss of the enzyme's heme group. nih.gov The differential inhibition between CYP3A4 and CYP3A5 highlights the structural nuances within the active sites of these enzymes and how they interact with coumarin-based ligands.

In silico docking studies have also been employed to predict the binding and inhibitory potential of various compounds, including proton pump inhibitors, on CYP enzymes, revealing interactions with the heme prosthetic group that can lead to competitive inhibition. nih.gov While direct studies on this compound are not extensively detailed in the provided context, the broader research on coumarin derivatives provides a strong basis for understanding its potential interactions with the CYP450 system. The nature and position of substituents on the coumarin ring are critical in determining the potency and selectivity of CYP inhibition. nih.gov

DNA Gyrase Inhibition

DNA gyrase, a type II topoisomerase found in bacteria, is an essential enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. mdpi.com This enzyme, which is absent in humans, represents an attractive target for the development of novel antibacterial agents. mdpi.comnih.gov The aminocoumarin antibiotics, such as novobiocin, are well-known inhibitors of the GyrB subunit of DNA gyrase, where they act as competitive inhibitors of the ATPase activity. wikipedia.orgwikipedia.org

The coumarin core is a key structural feature of these natural antibiotics. wikipedia.org X-ray crystallography studies have revealed that novobiocin and other inhibitors bind to a specific site on the GyrB subunit, overlapping with the ATP-binding site. wikipedia.orgnih.gov This binding prevents the energy transduction necessary for the enzyme's function. wikipedia.org

While novobiocin itself has seen limited clinical use due to certain liabilities, its mechanism of action has inspired the synthesis and evaluation of numerous other chromen-2-one derivatives as potential DNA gyrase inhibitors. mdpi.com The goal of these efforts is to identify novel compounds with improved antibacterial activity and selectivity. researchgate.net High-throughput screening assays have been developed to identify new and structurally diverse DNA gyrase inhibitors, leading to the discovery of compounds that are distinct from traditional antibiotics like fluoroquinolones. nih.gov These studies underscore the potential of the chromen-2-one scaffold in the design of new antibacterial agents targeting DNA gyrase.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease (AD), a progressive neurodegenerative disorder characterized by cognitive decline. nih.govacs.org By inhibiting AChE, the levels of acetylcholine in the synaptic cleft are increased, thereby enhancing cholinergic neurotransmission. nih.gov

The coumarin scaffold has been extensively explored for the development of AChE inhibitors. nih.govresearchgate.net A variety of coumarin derivatives have been synthesized and shown to exhibit significant AChE inhibitory activity, often in the micromolar range. nih.govresearchgate.net For example, certain pyrrolidine-substituted coumarins have demonstrated inhibitory activities many times greater than that of the parent compound, scopoletin. nih.gov

Kinetic studies have revealed that many of these coumarin derivatives act as non-competitive or mixed-type inhibitors of AChE. researchgate.net Furthermore, molecular docking studies have provided insights into the binding modes of these inhibitors within the active site of the enzyme. nih.gov Some derivatives have been shown to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, a dual-binding characteristic that is considered beneficial for the treatment of AD. acs.orgnih.gov The interaction with the PAS is thought to interfere with the role of AChE in the aggregation of β-amyloid plaques, a hallmark of AD. acs.org

The following table summarizes the AChE inhibitory activity of selected coumarin derivatives:

Table 1: Acetylcholinesterase Inhibitory Activity of Selected Coumarin Derivatives| Compound | IC50 (µM) | Reference |

|---|---|---|

| 4-[3-(4-phenylpiperazin-1-yl)propoxy]-2H-chromen-2-one | 2.42 | nih.gov |

| Donepezil (Reference Drug) | 1.82 | nih.gov |

| Pyrrolidine-substituted coumarins (e.g., 3b, 3f) | Significantly higher than scopoletin | nih.gov |

| Various coumarin derivatives | 3-100 | researchgate.net |

α-Glucosidase and α-Amylase Inhibition

α-Glucosidase and α-amylase are key enzymes involved in the digestion of carbohydrates. nih.govnih.gov α-Amylase, found in saliva and the pancreas, initiates the breakdown of complex carbohydrates like starch into smaller oligosaccharides. nih.gov α-Glucosidase, located in the brush border of the small intestine, further hydrolyzes these oligosaccharides and disaccharides into monosaccharides, such as glucose, which are then absorbed into the bloodstream. nih.gov The inhibition of these enzymes can delay carbohydrate digestion and glucose absorption, thereby helping to manage postprandial hyperglycemia, a key concern in type 2 diabetes. nih.govnih.gov

Numerous studies have investigated coumarin derivatives as potential inhibitors of both α-glucosidase and α-amylase. nih.govrsc.org The goal is often to find dual inhibitors that can provide a more comprehensive control of blood glucose levels. nih.govmdpi.com However, a strong inhibition of α-amylase can lead to gastrointestinal side effects due to the accumulation of undigested carbohydrates in the colon. mdpi.com Therefore, an ideal inhibitor would exhibit potent α-glucosidase inhibition with moderate α-amylase inhibition. mdpi.com

A variety of coumarin-based scaffolds, including those linked to other heterocyclic systems like benzimidazole or 1,2,3-triazole, have been synthesized and evaluated. nih.govrsc.org Some of these derivatives have shown significantly greater α-glucosidase inhibitory activity than the standard drug, acarbose. nih.gov For instance, a coumarin-linked 2-phenylbenzimidazole (B57529) derivative exhibited an IC50 value of 10.8 µM against α-glucosidase, compared to 750.0 µM for acarbose. nih.gov Kinetic studies have often revealed a competitive mode of inhibition for these compounds. nih.gov

The following table presents data on the inhibitory activity of selected coumarin derivatives against α-glucosidase and α-amylase:

Table 2: α-Glucosidase and α-Amylase Inhibitory Activity of Selected Derivatives| Derivative Type | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Coumarin-linked 2-phenylbenzimidazole (5k) | α-Glucosidase | 10.8 | nih.gov |

| Acarbose (Reference) | α-Glucosidase | 750.0 | nih.gov |

| Coumarin–flavonoid hybrid (I) | α-Glucosidase | 1.47 | rsc.org |

| Acarbose (Reference) | α-Glucosidase | 224.70 | rsc.org |

| Coumarin–flavonoid hybrid (I) | α-Amylase | 6.89 | rsc.org |

| Acarbose (Reference) | α-Amylase | 2.72 | rsc.org |

| 3,3-di(indolyl)indolin-2-ones (1i) | α-Glucosidase | % inhibition of 67 ± 13* | nih.govubaya.ac.id |

| Acarbose (Reference) | α-Glucosidase | % inhibition of 19 ± 5* | nih.gov |

| 3,3-di(indolyl)indolin-2-ones (1i) | α-Amylase | % inhibition of 51 ± 4* | nih.govubaya.ac.id |

| Acarbose (Reference) | α-Amylase | % inhibition of 90 ± 2* | nih.gov |

*Data presented as percentage inhibition at a concentration of 50 µg/ml. nih.gov

Cyclooxygenase (COX) Enzyme Interactions (e.g., COX-2)

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. nih.gov There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is an inducible enzyme that is upregulated at sites of inflammation. nih.govrsc.org The selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs, as it is believed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.govnih.gov

The chromen-2-one (coumarin) and the related 4H-chromen-4-one (chromone) scaffolds have been investigated as templates for the design of selective COX-2 inhibitors. nih.govresearchgate.net A number of derivatives have been synthesized and shown to exhibit potent and selective COX-2 inhibitory activity. nih.govmdpi.com For example, a series of 2-phenyl-4H-chromen-4-one derivatives bearing a methylsulfonyl group, a common pharmacophore in selective COX-2 inhibitors, were designed and evaluated. nih.gov One of these compounds, 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one, demonstrated a potent COX-2 IC50 of 0.07 µM and a high selectivity index. nih.gov

Molecular docking studies have been instrumental in understanding the structure-activity relationships of these inhibitors. rsc.orgnih.gov These studies have shown how substituents on the chromene ring can be oriented within the active site of COX-2 to achieve selective binding. nih.gov The size and lipophilicity of these substituents have been found to be important factors for both inhibitory potency and selectivity. nih.gov

The following table highlights the COX-2 inhibitory activity of a representative chromene derivative:

Table 3: COX-2 Inhibitory Activity of a Selected Chromene Derivative| Compound | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | Reference |

|---|---|---|---|

| 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one (5d) | 0.07 | 287.1 | nih.gov |

| Celecoxib (Reference Drug) | 0.06 | 405 | nih.gov |

Neuroprotective Effects in Ischemic Models (e.g., Global Cerebral Ischemia)

Cerebral ischemia, characterized by a reduction in blood flow to the brain, triggers a complex cascade of events leading to neuronal damage and death. frontiersin.orgexplorationpub.com Neuroprotective agents aim to counteract these detrimental processes. explorationpub.com Natural products and their derivatives, including those based on the coumarin scaffold, have been investigated for their potential neuroprotective effects in various pre-clinical models of cerebral ischemia. frontiersin.orgimrpress.com

The mechanisms underlying the neuroprotective effects of these compounds are often multifaceted. They can include antioxidant, anti-inflammatory, and anti-apoptotic actions. frontiersin.org For example, some thiazole (B1198619) derivatives, which share some structural similarities with coumarins, have shown beneficial effects in models of global and focal brain ischemia by mitigating oxidative stress. nih.gov

One coumarin derivative, cloricromene, has been specifically investigated for its effects on brain injury following transient global cerebral ischemia. nih.gov In a model using Mongolian gerbils, cloricromene was shown to reduce brain lipid peroxidation, decrease post-ischemic brain edema, and lower myeloperoxidase activity, an indicator of inflammation. nih.gov These effects were associated with improved survival and reduced neuronal loss in the hippocampus. nih.gov

Furthermore, a novel synthetic coumarin-chalcone derivative, (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one, has been shown to exert neuroprotective effects in cellular models of Alzheimer's disease, which shares some pathological pathways with ischemic brain injury. nih.gov This compound was found to activate the CREB signaling pathway, which is involved in neuronal survival and plasticity, and exhibited anti-aggregative and antioxidative properties. nih.gov

Studies on various fluids used in the treatment of cerebral ischemia/reperfusion injury have also highlighted the importance of protecting the blood-brain barrier (BBB). nih.gov While not directly focused on coumarin derivatives, these studies underscore the complex nature of ischemic brain injury and the multiple targets for therapeutic intervention. explorationpub.comnih.gov

Structure Activity Relationship Sar Studies of 4 Methoxy 3 Methyl 2h Chromen 2 One and Its Analogues

Impact of Substituent Position and Nature on Biological Activity

The diverse biological activities of coumarins, ranging from anticoagulant and anticancer to anti-inflammatory and antimicrobial, are significantly modulated by the substituents on their basic benzo-α-pyrone structure. mdpi.comresearchgate.net The electronic and steric properties of these substituents, as well as their positioning on the coumarin (B35378) ring, dictate the molecule's interaction with biological targets. mdpi.comnih.gov

Role of Methoxy (B1213986) Group (e.g., at Position 4 or other positions)

The methoxy (-OCH3) group is a key substituent that can significantly influence the biological profile of coumarin derivatives. Its position on the coumarin ring is a critical determinant of its effect. For instance, a methoxy group at the C-4 position, as seen in 4-Methoxy-3-methyl-2H-chromen-2-one, has been associated with notable antifungal activity. nih.gov Studies have shown that simple methoxy-substituted coumarins can exhibit potent inhibitory effects against various fungal species. nih.gov

The presence of methoxy groups at other positions also imparts significant biological activities. For example, methoxy groups at C-5 and C-8 are considered beneficial for certain biological actions. nih.gov In some furanocoumarins, a methoxy group at the C-8 position was found to be important for antioxidant activity. nih.gov Conversely, methylation of catechol moieties (two adjacent hydroxyl groups) in some coumarin derivatives has been shown to decrease their inhibitory activity against certain enzymes, suggesting that in some contexts, a free hydroxyl group is more beneficial than a methoxy group. nih.gov The electron-donating nature of the methoxy group can also increase the cytotoxic activity of some coumarin derivatives. rsc.org

Table 1: Influence of Methoxy Group Position on Biological Activity of Coumarin Analogs

| Compound/Analog | Methoxy Group Position(s) | Observed Biological Activity | Reference(s) |

| 4-Methoxycoumarin | 4 | Potent antifungal activity against R. solani | nih.gov |

| Xanthotoxin | 8 | Antioxidant and antifungal activity | nih.gov |

| Bergapten | 5 | Antifungal activity | nih.gov |

| Isopimpinellin | 5, 8 | Antifungal activity | nih.gov |

| Coumarin-thiazolidinone hybrid | - (electron-releasing) | Increased cytotoxic activity | rsc.org |

Influence of Methyl Group (e.g., at Position 3 or other positions)

The methyl (-CH3) group, as present at the C-3 position in this compound, also plays a significant role in modulating the biological activity of coumarins. The introduction of a methyl group at the C-4 position of 7-hydroxycoumarin has been shown to decrease its Mcl-1 inhibitory activity. nih.gov However, this decrease in activity could be mitigated by the introduction of other substituents at different positions. nih.gov

Table 2: Effect of Methyl Group Substitution on Coumarin Activity

| Compound/Analog | Methyl Group Position(s) | Impact on Biological Activity | Reference(s) |

| 7-hydroxy-4-methyl coumarin | 4 | Decreased Mcl-1 inhibitory activity | nih.gov |

| 4-Methylcoumarin (B1582148) derivatives | 4 | Anti-inflammatory effects | atlantis-press.com |

| C-3 decyl substituted quaternary ammonium (B1175870) coumarin derivative | 3 (with other substitutions) | Highest Src kinase inhibition | chapman.edu |

Effects of Halogen, Alkyl, and Aromatic Substitutions

The introduction of various other substituents, such as halogens, different alkyl groups, and aromatic rings, can further diversify the biological activities of the coumarin scaffold.

Halogen Substitutions: The presence of a halogen atom can enhance the lipophilicity of coumarin derivatives, potentially increasing their ability to penetrate lipid membranes and thereby improving their biological activity. nih.gov For example, 6- and 6,8-halogenated coumarins have been investigated for their antiproliferative activity against various tumor cell lines. nih.gov Specifically, 6,8-dibromo and 6,8-diiodo coumarin derivatives have shown notable antiproliferative effects in thyroid cancer cells. researchgate.net The position and nature of the halogen are critical; for instance, a chlorine atom at the para-position of an aromatic ring attached to a 4-hydroxycoumarin (B602359) derivative resulted in potent anticoagulant activities. mdpi.com

Alkyl Substitutions: The length and nature of alkyl chains can significantly impact the biological properties of coumarins. Longer alkyl chains can increase lipophilicity, which may facilitate cell penetration. nih.gov C-3 alkyl-substituted analogs of 4-methylcoumarins have demonstrated antiproliferative activity. chapman.edu

Aromatic Substitutions: The introduction of aromatic rings can lead to a variety of biological effects. For instance, if an aromatic group is directly attached to position 3 of the coumarin nucleus, the molecule often exhibits anti-inflammatory activity. nih.gov The substitution pattern on this appended aromatic ring can further fine-tune the activity. For example, electron-withdrawing substituents on a benzyl (B1604629) ring attached to a coumarin have been shown to increase cytotoxic effects in certain cancer cell lines. nih.gov

Table 3: Impact of Various Substitutions on Coumarin Bioactivity

| Substitution Type | Position(s) | Example/Finding | Effect on Biological Activity | Reference(s) |

| Halogen (Bromo, Iodo) | 6, 8 | 6,8-dibromo- and 6,8-diiodo-coumarins | Antiproliferative in thyroid cancer cells | researchgate.netnih.gov |

| Halogen (Chloro) | para-position of phenyl ring on 4-hydroxycoumarin | 4-hydroxycoumarin derivative | Potent anticoagulant activity | mdpi.com |

| Alkyl | 3 (on 4-methylcoumarin) | C-3 alkyl substituted 4-methylcoumarins | Antiproliferative activity | chapman.edu |

| Aromatic | 3 | Aromatic group directly on C-3 | Anti-inflammatory activity | nih.gov |

| Aromatic (with electron-withdrawing group) | - (on attached benzyl ring) | 7-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-4H-chromen-4-one | Increased cytotoxic effects | nih.gov |

Rational Design of Enhanced Potency and Selectivity

The insights gained from SAR studies are fundamental to the rational design of new coumarin derivatives with improved therapeutic properties. nih.govnih.gov By understanding which substituents at which positions enhance a desired biological activity and reduce unwanted side effects, medicinal chemists can strategically synthesize novel compounds. For example, the knowledge that hydrophobic, electron-withdrawing groups at the C-4 position of 6,7-dihydroxycoumarin enhance Mcl-1 inhibitory capacity can guide the design of more potent anticancer agents. nih.gov